4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

Catalog No.
S727405
CAS No.
410547-37-4
M.F
C9H12N2O2
M. Wt
180.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

CAS Number

410547-37-4

Product Name

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

IUPAC Name

2-(4,4-dimethoxybutan-2-ylidene)propanedinitrile

Molecular Formula

C9H12N2O2

Molecular Weight

180.2 g/mol

InChI

InChI=1S/C9H12N2O2/c1-7(8(5-10)6-11)4-9(12-2)13-3/h9H,4H2,1-3H3

InChI Key

CTYBHSRNBNLRSA-UHFFFAOYSA-N

SMILES

CC(=C(C#N)C#N)CC(OC)OC

Canonical SMILES

CC(=C(C#N)C#N)CC(OC)OC

Synthesis of Heterocyclic Compounds:

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal has been explored in the synthesis of various heterocyclic compounds, particularly pyridines. One study details its use as a precursor to 3-cyano-4-methyl-2-pyridone, a key intermediate in the synthesis of 2-chloro-3-amino-4-methylpyridine (CAPIC), a compound with potential pharmaceutical applications. The reaction involves condensation with malononitrile followed by acidic hydrolysis and cyclization.

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal is a chemical compound with the molecular formula C₉H₁₂N₂O₂. It is characterized by the presence of two cyano groups and a dimethyl acetal functional group, which contributes to its unique chemical properties. The compound has garnered interest for its potential applications in organic synthesis and as an intermediate in various

The reactivity of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal is primarily attributed to its functional groups. It can undergo several significant reactions:

  • Acid-Catalyzed Reactions: The compound reacts with strong acids, such as concentrated sulfuric acid, to form various pyridone derivatives through cyclization processes. This reaction is exothermic and requires careful temperature control to prevent decomposition .
  • Nucleophilic Substitution: The cyano groups in the compound are susceptible to nucleophilic attack, making it a valuable precursor in synthesizing other nitrogen-containing compounds .

The synthesis of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal typically involves the following steps:

  • Starting Materials: The synthesis begins with malononitrile and acetylacetaldehyde dimethyl acetal.
  • Reaction Conditions: These starting materials are combined in a solvent (like toluene) under controlled conditions, often involving the addition of a catalyst such as piperidinium acetate.
  • Product Isolation: After stirring for an extended period, the reaction mixture is processed to isolate 4,4-dicyano-3-methyl-3-butenal dimethyl acetal alongside other by-products .

4,4-Dicyano-3-methyl-3-butenal dimethyl acetal finds application primarily in organic synthesis as an intermediate for producing complex molecules. Its unique structure allows it to be used in:

  • Synthesis of Pyridones: The compound is crucial for synthesizing various pyridone derivatives through cyclization reactions.
  • Material Science: It may serve as a building block for polymers or other materials due to its reactive functional groups.

Several compounds share structural similarities with 4,4-dicyano-3-methyl-3-butenal dimethyl acetal. These include:

  • Malononitrile: A simpler compound that serves as a precursor in various organic syntheses.
  • Acetylacetaldehyde Dimethyl Acetal: Often used in conjunction with malononitrile to produce 4,4-dicyano-3-methyl-3-butenal dimethyl acetal.
  • 1,1-Dicyano-4-methoxy-2-methyl-1,3-butadiene: A related compound that can be synthesized alongside 4,4-dicyano-3-methyl-3-butenal dimethyl acetal during certain reactions.

Comparison Table

Compound NameStructural FeaturesUnique Properties
4,4-Dicyano-3-methyl-3-butenal dimethyl acetalTwo cyano groups; dimethyl acetalVersatile intermediate for pyridone synthesis
MalononitrileSimple dicarbonitrileUsed widely in organic synthesis
Acetylacetaldehyde Dimethyl AcetalAcetal functional groupPrecursor for various reactions
1,1-Dicyano-4-methoxy-2-methyl-1,3-butadieneMethoxy group; dicyano functionalitySimilar reactivity profile

This comparison highlights the unique position of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal within a family of reactive compounds used in organic chemistry.

XLogP3

1.1

Dates

Modify: 2023-08-15

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